![molecular formula C20H15ClN6O2 B3010046 5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921879-20-1](/img/structure/B3010046.png)
5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a derivative of the [1,2,4]triazole class, which is known for its biological activities, including antitumor properties. The structure of related triazole compounds has been extensively studied due to their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-component reactions that can yield a variety of products with high regioselectivity. For instance, a three-component coupling of aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using sulfamic acid as a catalyst under solvent-free conditions has been reported to produce 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones with potent antitumoral properties . This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray diffraction techniques and optimized using density functional theory (DFT). For example, the compound 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole exhibits dihedral angles between the triazole ring and the phenyl rings, indicating the spatial arrangement of the substituents . Such structural analyses are crucial for understanding the conformation and potential interactions of the compound, which can influence its biological activity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including hydrogen bonding, which is essential for their biological activity. The compound mentioned above forms a two-dimensional network of molecules through N–H…N hydrogen bonds, supported by C–H…N hydrogen bonds and C–H…π interactions . These interactions could be relevant for the binding of this compound to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by the presence of substituents and their positions on the ring system. For instance, restricted rotation around the methylene bridge has been observed in certain benzimidazole derivatives, which can affect their NMR spectra and potential energy surface (PES) . Such properties are important for the solubility, stability, and overall reactivity of the compound and can be used to predict its behavior in biological systems.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has shown that triazole derivatives, including those with chlorophenyl groups, are frequently explored for their antimicrobial properties. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones have been synthesized and tested for antimicrobial activity, demonstrating the potential of similar compounds in developing new antimicrobial agents (El-Agrody et al., 2001). Similarly, other 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of this class of compounds (Bektaş et al., 2010).
Corrosion Inhibition
Triazole derivatives are also investigated for their corrosion inhibition properties, especially in protecting metals against corrosion in acidic media. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, showcasing the application of triazole derivatives in industrial corrosion protection (Lagrenée et al., 2002).
Material Science and Molecular Interactions
In material science, the synthesis and characterization of triazole derivatives, including their solubility thermodynamics and partitioning in biologically relevant solvents, provide insights into their physical and chemical properties relevant to pharmaceutical formulation and material engineering (Volkova et al., 2020). These studies can inform the development of novel compounds with tailored properties for specific applications.
Mécanisme D'action
Target of Action
The primary target of 5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have downstream effects on various physiological processes that rely on these hormones.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of estrogen-dependent processes. By inhibiting the aromatase enzyme and subsequently reducing estrogen levels, the compound can potentially influence a variety of cellular functions that are regulated by these hormones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances in the body can affect the compound’s absorption and distribution. Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with the aromatase enzyme .
Safety and Hazards
The safety and hazards associated with triazole compounds depend on their specific structure and usage. It’s important to note that while some triazole compounds are used as therapeutic agents, others can be toxic or hazardous. Therefore, appropriate safety measures should be taken when handling these compounds .
Orientations Futures
Given the wide range of biological activities exhibited by triazole compounds, there is ongoing research into developing new triazole-based drugs. This includes efforts to synthesize new triazole derivatives and study their antimicrobial, antioxidant, and antiviral potential . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
5-benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKTUVSBKJSXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

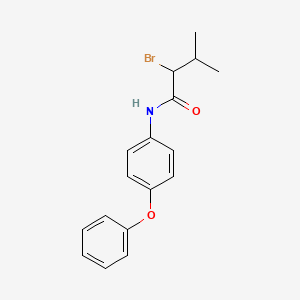
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)
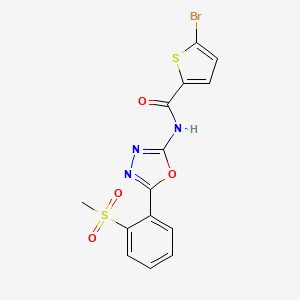

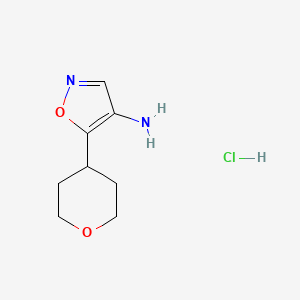

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)


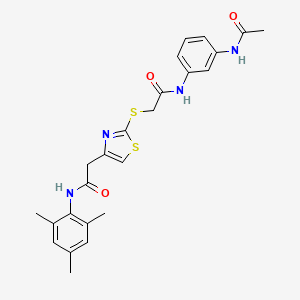
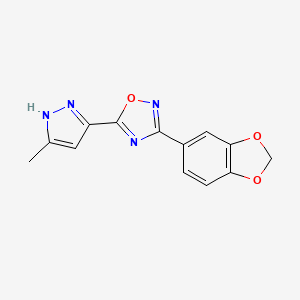
![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)